molecular formula C17H16N4O6 B4118257 methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonyl}amino)benzoate

methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonyl}amino)benzoate

Cat. No. B4118257
M. Wt: 372.3 g/mol
InChI Key: IGSZQNSZPVETAK-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonyl}amino)benzoate, commonly known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNBA is a yellow crystalline powder that is soluble in organic solvents. It has a molecular weight of 421.41 g/mol and a melting point of 197-199°C.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. MNBA has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. MNBA has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

Mechanism of Action

The mechanism of action of MNBA is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various cellular processes. MNBA has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes and inhibiting DNA synthesis. MNBA has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and physiological effects:
MNBA has been shown to have several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the detection of metal ions. MNBA has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNBA in lab experiments is its high solubility in organic solvents, making it easy to handle and manipulate. MNBA is also relatively stable under normal laboratory conditions, making it suitable for long-term storage. However, MNBA can be toxic if ingested or inhaled, and caution should be taken when handling the compound.

Future Directions

There are several future directions for the study of MNBA, including the development of new drugs based on its antibacterial, antifungal, and antitumor activities. MNBA can also be used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, MNBA can be used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, MNBA is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNBA has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. MNBA has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes. Further research is needed to fully understand the mechanism of action of MNBA and to explore its potential applications in various fields.

properties

IUPAC Name

methyl 2-[[(4-methyl-3-nitrobenzoyl)amino]carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6/c1-10-7-8-11(9-14(10)21(25)26)15(22)19-20-17(24)18-13-6-4-3-5-12(13)16(23)27-2/h3-9H,1-2H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSZQNSZPVETAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[({2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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